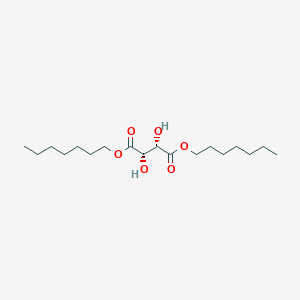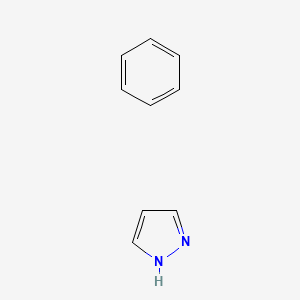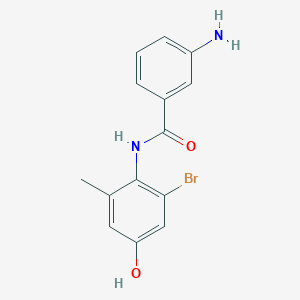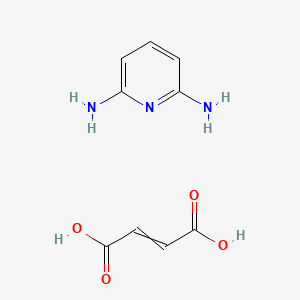![molecular formula C16H23N3O B14184009 (3R)-3-{[2-(4-Methylpiperazin-1-yl)phenyl]methyl}pyrrolidin-2-one CAS No. 922719-15-1](/img/structure/B14184009.png)
(3R)-3-{[2-(4-Methylpiperazin-1-yl)phenyl]methyl}pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-3-{[2-(4-Methylpiperazin-1-yl)phenyl]methyl}pyrrolidin-2-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrrolidin-2-one core with a phenylmethyl group substituted with a 4-methylpiperazin-1-yl moiety, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-{[2-(4-Methylpiperazin-1-yl)phenyl]methyl}pyrrolidin-2-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidin-2-one core, followed by the introduction of the phenylmethyl group and subsequent substitution with the 4-methylpiperazin-1-yl moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles are increasingly being adopted to enhance the sustainability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(3R)-3-{[2-(4-Methylpiperazin-1-yl)phenyl]methyl}pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) under anhydrous conditions.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) under controlled temperature and pressure.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
(3R)-3-{[2-(4-Methylpiperazin-1-yl)phenyl]methyl}pyrrolidin-2-one has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions at the molecular level.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which (3R)-3-{[2-(4-Methylpiperazin-1-yl)phenyl]methyl}pyrrolidin-2-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play crucial roles in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various cellular pathways.
Comparación Con Compuestos Similares
Similar Compounds
(3R)-3-{[2-(4-Methylpiperazin-1-yl)phenyl]methyl}pyrrolidin-2-one: shares similarities with other pyrrolidin-2-one derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the 4-methylpiperazin-1-yl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for targeted research and applications.
Propiedades
Número CAS |
922719-15-1 |
|---|---|
Fórmula molecular |
C16H23N3O |
Peso molecular |
273.37 g/mol |
Nombre IUPAC |
(3R)-3-[[2-(4-methylpiperazin-1-yl)phenyl]methyl]pyrrolidin-2-one |
InChI |
InChI=1S/C16H23N3O/c1-18-8-10-19(11-9-18)15-5-3-2-4-13(15)12-14-6-7-17-16(14)20/h2-5,14H,6-12H2,1H3,(H,17,20)/t14-/m0/s1 |
Clave InChI |
VLRNGEYXRNXMKH-AWEZNQCLSA-N |
SMILES isomérico |
CN1CCN(CC1)C2=CC=CC=C2C[C@@H]3CCNC3=O |
SMILES canónico |
CN1CCN(CC1)C2=CC=CC=C2CC3CCNC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,2S)-2-{4-[4-(Tributylstannyl)phenyl]piperidin-1-yl}cyclohexan-1-ol](/img/structure/B14183930.png)
![[(4-Phenylbut-3-yn-2-yl)oxy]acetic acid](/img/structure/B14183932.png)
![2-[11-(Hydroxymethyl)-3,7,15-trimethylhexadeca-2,6,10,14-tetraen-1-yl]-5-methylcyclohexa-2,5-diene-1,4-dione](/img/structure/B14183934.png)
![N-[2-(Benzyloxy)ethyl]-3-nitropyridin-4-amine](/img/structure/B14183936.png)

![4-[(E)-(Phenylimino)methyl]phenyl prop-2-enoate](/img/structure/B14183944.png)

![2',2'-Dimethylspiro[3,6-dioxabicyclo[3.1.0]hexane-2,5'-[1,3]dioxane]](/img/structure/B14183950.png)
![4-[3-(2-Chloro-3,6-difluorophenoxy)propyl]benzaldehyde](/img/structure/B14183965.png)



![Acetamide, 2-chloro-N-[(4-methylphenyl)sulfinyl]-](/img/structure/B14183996.png)

